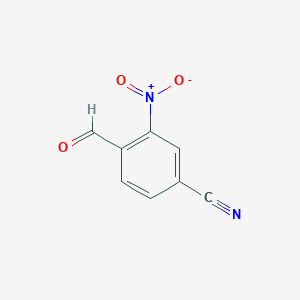

4-Formyl-3-nitrobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-formyl-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O3/c9-4-6-1-2-7(5-11)8(3-6)10(12)13/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKVNTDAQHBEAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70531098 | |

| Record name | 4-Formyl-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70531098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90178-78-2 | |

| Record name | 4-Formyl-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70531098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Formyl-3-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Formyl-3-nitrobenzonitrile, a substituted aromatic compound, serves as a crucial building block in synthetic organic chemistry. Its trifunctional nature, featuring formyl, nitro, and cyano groups, imparts a unique reactivity profile, making it a valuable precursor for the synthesis of complex heterocyclic molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and insights into its applications, particularly in the realm of medicinal chemistry and drug discovery. The strategic placement of its functional groups allows for a variety of chemical transformations, positioning it as a key intermediate in the development of novel therapeutic agents.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, application in synthesis, and for the analytical characterization of its derivatives.

Core Identifiers and Molecular Characteristics

| Property | Value | Source |

| CAS Number | 90178-78-2 | [1][2] |

| Molecular Formula | C₈H₄N₂O₃ | [2] |

| Molecular Weight | 176.13 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-cyano-2-nitrobenzaldehyde | [2][4] |

Physical State and Appearance

This compound is a yellow crystalline solid at room temperature.

Key Physical Parameters

| Property | Value | Notes | Source |

| Melting Point | 109-111 °C | Experimental value obtained after recrystallization from toluene. | [4] |

| Boiling Point | Not available | Data not found in the reviewed literature. | [1] |

| Density | Not available | Data not found in the reviewed literature. | [1] |

| Solubility | Soluble in ethyl acetate and chloroform. | Inferred from extraction and filtration solvents used in its synthesis. Quantitative data is not readily available. | [4] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides distinct signals corresponding to the aromatic and aldehydic protons, confirming the compound's structure.

-

¹H NMR (CDCl₃, δ, ppm): 10.27 (s, 1H, -CHO), 8.75 (d, J = 1.5 Hz, 1H, Ar-H), 8.40 (dd, J = 8.0 and 1.5 Hz, 1H, Ar-H), 8.05 (d, J = 8.0 Hz, 1H, Ar-H).[4]

The downfield shift of the aldehydic proton at 10.27 ppm is characteristic of the formyl group. The splitting patterns of the aromatic protons are consistent with the 1,2,4-trisubstituted benzene ring.

While ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data are expected for a comprehensive characterization, specific experimental spectra for this compound were not available in the consulted resources. However, based on its structure, characteristic spectral features can be predicted:

-

¹³C NMR: Resonances for the nitrile carbon, aldehydic carbonyl carbon, and aromatic carbons, with the carbons attached to electron-withdrawing groups shifted downfield.

-

IR Spectroscopy: Characteristic absorption bands for the nitrile (C≡N) stretch (around 2230 cm⁻¹), the carbonyl (C=O) stretch of the aldehyde (around 1700 cm⁻¹), and the nitro (NO₂) group stretches (around 1530 and 1350 cm⁻¹).

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight.

Experimental Protocols

The following section details a validated synthetic procedure for this compound, including the necessary purification steps. This protocol is based on the oxidative cleavage of a precursor.

Synthesis of this compound

This synthesis involves the oxidative cleavage of 4-(2-(dimethylamino)vinyl)-3-nitrobenzonitrile using sodium periodate.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-(2-(dimethylamino)vinyl)-3-nitrobenzonitrile (Intermediate 66, 21.0 g, 96.7 mmol) in a mixture of tetrahydrofuran (350 mL) and water (350 mL), add sodium periodate (65.0 g, 304 mmol).[4]

-

Reaction: Stir the reaction mixture at room temperature for 2.5 hours.[4]

-

Work-up:

-

Filter the reaction mixture.

-

Extract the filtrate with ethyl acetate.

-

Concentrate the organic extracts by evaporation.[4]

-

-

Purification:

-

Suspend the residue in chloroform and filter it through a silica plug.

-

Recrystallize the resulting solid from toluene with activated carbon to yield this compound as a yellow crystalline product (13.1 g, 77% yield).[4]

-

Safety and Handling

Due to its hazardous nature, proper safety precautions must be observed when handling this compound.

GHS Hazard Classification

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.

Recommended Safety Precautions

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Applications in Research and Drug Development

The unique arrangement of functional groups in this compound makes it a versatile intermediate in the synthesis of various heterocyclic compounds with potential biological activity. The nitrile group, in particular, is a common pharmacophore in many approved drugs.

While direct applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules of pharmaceutical interest. For instance, substituted benzonitriles are key components in the development of kinase inhibitors for cancer therapy. The formyl group can be readily converted into other functionalities, such as oximes, imines, or can be used in cyclization reactions to build complex ring systems. The nitro group can be reduced to an amine, providing another point for diversification.

Logical Relationship of Functional Groups to Application:

Caption: Relationship between functional groups and applications.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined set of physical and spectroscopic properties. Its synthesis is achievable through established protocols, and its handling requires adherence to standard safety procedures for hazardous materials. The presence of multiple reactive functional groups provides a platform for the synthesis of a wide array of complex organic molecules, making it a compound of significant interest for researchers in synthetic and medicinal chemistry. Further exploration of its reactivity and its incorporation into novel molecular scaffolds holds promise for the discovery and development of new therapeutic agents.

References

-

This compound | C8H4N2O3 | CID 13238550 - PubChem. [Link]

-

This compound - 90178-78-2, C8H4N2O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

-

Analytical Methods. [Link]

-

III Analytical Methods. [Link]

-

Purification Techniques | Journal of New Developments in Chemistry - Open Access Pub. [Link]

-

p-NITROBENZONITRILE - Organic Syntheses Procedure. [Link]

Sources

Introduction: The Architectural Value of a Multifunctional Building Block

An In-depth Technical Guide to 4-Formyl-3-nitrobenzonitrile (CAS 90178-78-2): A Strategic Intermediate in Heterocyclic Synthesis

This compound is a highly functionalized aromatic compound that has emerged as a strategic intermediate in the field of medicinal chemistry and organic synthesis. Its chemical architecture, featuring a benzonitrile backbone substituted with an aldehyde (formyl) group and a nitro group in a critical 1,2-relationship, endows it with unique reactivity. This arrangement allows for the execution of elegant and efficient tandem reactions, making it a valuable precursor for the construction of complex heterocyclic scaffolds that are central to the development of modern therapeutics. This guide provides a comprehensive overview of its properties, synthesis, and core applications, with a focus on the chemical logic that makes it a powerful tool for researchers in drug discovery.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are fundamental to its handling, reactivity, and characterization.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 90178-78-2 | [1] |

| Molecular Formula | C₈H₄N₂O₃ | [1] |

| Molecular Weight | 176.13 g/mol | [1] |

| Appearance | Yellow crystalline solid | [2] |

| Melting Point | 109-111 °C | [2] |

| IUPAC Name | This compound | [1] |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals in the aromatic and aldehyde regions.

-

Aldehyde Proton (CHO): A singlet is anticipated at a significantly downfield chemical shift, typically between δ 10.0 and 10.5 ppm, due to the deshielding effect of the carbonyl group.[2]

-

Aromatic Protons: Three protons on the benzene ring will appear in the aromatic region (δ 7.5-9.0 ppm). The proton ortho to the nitro group is expected to be the most deshielded. A characteristic splitting pattern of doublets and a doublet of doublets would confirm the 1,2,4-substitution pattern.[2]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (CHO): A signal is expected around δ 185-195 ppm.

-

Nitrile Carbon (CN): A signal is expected in the range of δ 115-120 ppm.

-

Aromatic Carbons: Six distinct signals for the aromatic carbons are expected, with their chemical shifts influenced by the electronic effects of the three different substituents.

-

-

IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.

-

C≡N (Nitrile) Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.

-

C=O (Aldehyde) Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹.

-

N-O (Nitro) Asymmetric & Symmetric Stretch: Two strong absorption bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).

-

-

MS (Mass Spectrometry): The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 176, corresponding to the molecular weight of the compound.

Synthesis of this compound

The preparation of this compound is typically achieved through a multi-step sequence starting from more common materials. A well-documented route involves the oxidative cleavage of an enamine intermediate.[2][6]

Synthetic Workflow Overview

The process begins with 4-methyl-3-nitrobenzonitrile, which is first reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form a stable enamine intermediate. This intermediate is then subjected to oxidative cleavage, typically using a strong oxidizing agent like sodium periodate, to unmask the aldehyde functionality.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures.[2][6]

-

Step 1: Enamine Formation.

-

To a solution of 4-methyl-3-nitrobenzonitrile in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA).

-

Heat the reaction mixture to afford the enamine intermediate, 4-(2-(dimethylamino)vinyl)-3-nitrobenzonitrile. Monitor the reaction by TLC or LCMS for completion.

-

Upon completion, the intermediate can be isolated or used directly in the next step.

-

-

Step 2: Oxidative Cleavage.

-

Dissolve the crude enamine intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and water.

-

Add sodium periodate (NaIO₄) portion-wise to the stirred mixture. An exotherm may be observed.

-

Stir the reaction mixture at room temperature for 2-3 hours until the starting material is fully consumed (monitor by TLC/LCMS).

-

Filter the reaction mixture to remove inorganic salts.

-

Extract the aqueous filtrate with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

-

Step 3: Purification.

-

The crude residue is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., toluene) to yield this compound as a yellow crystalline solid.[2]

-

Core Application: A Key Intermediate for HSD17B13 Inhibitors

The strategic placement of the nitro and formyl groups makes this compound an ideal precursor for constructing fused heterocyclic systems via a tandem reaction sequence. A prime example is its recent application in the synthesis of novel inhibitors of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), a therapeutic target for liver diseases.[2][7]

Causality and Mechanistic Insight

The synthetic utility stems from two key transformations:

-

Reductive Amination: The aldehyde group readily condenses with a primary amine to form an imine, which is then reduced in situ to a secondary amine.

-

Reductive Cyclization: The nitro group, positioned ortho to the newly formed side chain, is reduced to an amine. This newly formed aniline derivative is perfectly positioned to undergo intramolecular cyclization onto the side chain, forming a stable, fused heterocyclic ring system (a dihydroquinazoline scaffold).

This one-pot or sequential one-pot process is highly efficient, rapidly building molecular complexity from simple starting materials.

Caption: Reaction pathway for dihydroquinazoline synthesis.

Protocol: Synthesis of a Dihydroquinazoline Intermediate

This protocol is a representation of the method described in patent literature for the synthesis of HSD17B13 inhibitors.[2][7]

-

Step 1: Imine Formation and Initial Reduction.

-

Charge a reaction vessel with this compound (1.0 eq) and tert-butyl {[(1r,4r)-4-aminocyclohexyl]methyl}carbamate (1.0 eq).

-

Add propan-2-ol as the solvent.

-

Heat the stirred mixture to 85 °C for approximately 4 hours to drive the formation of the imine intermediate.

-

-

Step 2: Reductive Cyclization.

-

Cool the reaction mixture to room temperature.

-

Add tributylphosphine (~1.4 eq) to the vessel. Tributylphosphine acts as the reducing agent for the nitro group.

-

Re-heat the reaction mixture to 85 °C and stir overnight.

-

-

Step 3: Work-up and Analysis.

-

Monitor the reaction for the formation of the desired cyclized product by LCMS.

-

Upon completion, the product can be isolated and purified using standard techniques such as crystallization or column chromatography.

-

Analytical Characterization and Quality Control

To ensure the quality and consistency of this compound for use in sensitive multi-step syntheses, rigorous analytical characterization is required.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining purity. A typical method would use a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile, with UV detection.

-

Identity Confirmation: The identity is confirmed by the spectroscopic methods described above (¹H NMR, IR, MS).

-

Physical Properties: The melting point is a quick and effective indicator of purity. A sharp melting point range (e.g., 109-111 °C) is indicative of high purity.[2]

Safety, Handling, and Storage

As a reactive nitroaromatic and aldehyde-containing compound, this compound requires careful handling.

-

Hazard Identification: Based on data for structurally similar compounds, it should be considered harmful if swallowed, inhaled, or in contact with skin.[1] It is also expected to cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE):

-

Engineering Controls: Handle only in a well-ventilated fume hood.

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.

-

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Keep away from strong oxidizing agents and strong bases.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic functional group placement in molecular design. Its ability to undergo efficient, tandem transformations to build complex heterocyclic cores, such as those required for modern kinase inhibitors, makes it an invaluable asset for medicinal chemists. Understanding its synthesis, reactivity, and handling is key to unlocking its full potential in the rapid and efficient development of novel pharmaceutical agents.

References

- US20240238425A1 - HSD17B13 Inhibitors and/or Degraders.

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

- WO2024127297A1 - 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof.

- EP1622880B1 - Dihydroquinazolines substituees a proprietes antivirales.

- CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.

-

Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments. [Link]

-

NMR Spectral Data of M-Nitrobenzaldehyde of thiosemicarbazone. ResearchGate. [Link]

Sources

- 1. EP1622880B1 - Dihydroquinazolines substituees a proprietes antivirales - Google Patents [patents.google.com]

- 2. US20240238425A1 - HSD17B13 Inhibitors and/or Degraders - Google Patents [patents.google.com]

- 3. 4-Nitrobenzaldehyde(555-16-8) IR Spectrum [chemicalbook.com]

- 4. 4-Cyanobenzaldehyde(105-07-7) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. CN1869027A - åé³ç¦»å3,5ï¼äºè¯åºå¼ååç±»çåæåæåè«æ´»æ§ - Google Patents [patents.google.com]

- 7. WO2024127297A1 - 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Formyl-3-nitrobenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-Formyl-3-nitrobenzonitrile, a key intermediate in synthetic organic chemistry and a valuable building block for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a discussion of its applications in medicinal chemistry.

Core Molecular and Physical Properties

This compound, also known by its synonym 4-cyano-2-nitrobenzaldehyde, is a trifunctional aromatic compound. The strategic placement of an aldehyde, a nitro group, and a nitrile on the benzene ring imparts a unique reactivity profile, making it a versatile precursor for a variety of complex molecular architectures.

Chemical Structure and Identification

The molecular structure of this compound consists of a benzene ring substituted at position 1 with a nitrile group (-C≡N), at position 2 with a nitro group (-NO₂), and at position 4 with a formyl group (-CHO).

| Identifier | Value |

| Molecular Formula | C₈H₄N₂O₃[1] |

| Molecular Weight | 176.13 g/mol [1] |

| CAS Number | 90178-78-2[1] |

| IUPAC Name | This compound[1] |

| Synonyms | 4-cyano-2-nitrobenzaldehyde |

Physicochemical Properties

The physical properties of this compound are summarized in the table below. It is a yellow crystalline solid under standard conditions.

| Property | Value | Source |

| Melting Point | 109-111 °C | [2] |

| Boiling Point | Not available | |

| Density | Not available |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides distinct signals for the aromatic and aldehydic protons. The reported chemical shifts (δ) in parts per million (ppm) are: 10.27 (s, 1H, -CHO), 8.75 (d, J = 1.5 Hz, 1H, Ar-H), 8.40 (dd, J = 8.0 and 1.5 Hz, 1H, Ar-H), 8.05 (d, J = 8.0 Hz, 1H, Ar-H).[2] The downfield shift of the aldehydic proton is characteristic, and the splitting patterns of the aromatic protons are consistent with the substitution pattern.

-

IR (Infrared) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the key functional groups: a strong, sharp peak for the nitrile C≡N stretch (around 2220-2240 cm⁻¹), a strong peak for the carbonyl C=O stretch of the aldehyde (around 1700 cm⁻¹), and characteristic peaks for the nitro group N-O stretches (around 1530 and 1350 cm⁻¹).

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes. One documented method involves the oxidative cleavage of an enamine precursor.

Synthesis Protocol: Oxidative Cleavage of an Enamine

This method provides a reliable route to this compound from a readily accessible precursor. The overall synthetic transformation is depicted below.

Caption: Synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-(2-(dimethylamino)vinyl)-3-nitrobenzonitrile (Intermediate 66, 21.0 g, 96.7 mmol) in a mixture of tetrahydrofuran (350 mL) and water (350 mL), add sodium periodate (65.0 g, 304 mmol).[2]

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature for 2.5 hours.[2]

-

Work-up:

-

Filter the reaction mixture to remove insoluble inorganic salts.

-

Extract the filtrate with ethyl acetate.

-

Combine the organic layers and concentrate by rotary evaporation to yield the crude product.[2]

-

Purification Protocol: Recrystallization and Silica Gel Filtration

Purification of the crude product is essential to obtain high-purity this compound suitable for subsequent applications. A combination of silica gel filtration and recrystallization is effective.

Caption: Purification workflow for this compound.

Experimental Protocol:

-

Silica Gel Filtration:

-

Suspend the crude residue in chloroform.

-

Pass the suspension through a plug of silica gel to remove polar impurities.[2]

-

Collect the filtrate and evaporate the solvent.

-

-

Recrystallization:

-

Dissolve the residue from the silica filtration in a minimal amount of hot toluene.

-

Add a small amount of activated carbon to the hot solution to remove colored impurities.

-

Hot filter the solution to remove the activated carbon.

-

Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Collect the resulting yellow crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold toluene and dry under vacuum. This procedure yields the product with a melting point of 109-111 °C.[2]

-

Chemical Reactivity and Applications in Drug Discovery

The three functional groups of this compound each offer distinct reactivity, making it a versatile synthon.

-

Aldehyde Group: The formyl group is susceptible to nucleophilic attack and can undergo a wide range of reactions, including reductive amination, Wittig reactions, and the formation of imines and oximes.

-

Nitro Group: The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. The nitro group can also be readily reduced to an amino group, providing a key handle for further functionalization.

-

Nitrile Group: The nitrile group is relatively stable but can be hydrolyzed to a carboxylic acid or reduced to a primary amine under appropriate conditions. It also serves as a valuable polar contact and a hydrogen bond acceptor in interactions with biological targets.

Role as a Precursor in Pharmaceutical Synthesis

While specific drugs directly derived from this compound are not prominently featured in the reviewed literature, its structural motifs are highly relevant in medicinal chemistry. Similar compounds, such as 4-fluoro-3-nitrobenzonitrile, are pivotal in the synthesis of kinase inhibitors for anti-cancer therapies.[3] The functional groups on this compound allow for the construction of various heterocyclic scaffolds that are considered "privileged structures" in drug discovery.

Caption: Role in the synthesis of pharmaceutical scaffolds.

The conversion of the nitro group to an amine, followed by reactions involving the aldehyde and nitrile functionalities, can lead to the formation of fused ring systems that are central to many targeted therapies. The nitrile group, in particular, is a common pharmacophore in modern pharmaceuticals, contributing to binding affinity and metabolic stability.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.

-

In case of accidental exposure, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined synthesis and purification protocols, combined with its unique reactivity, make it an attractive starting material for the construction of complex molecular architectures, particularly heterocyclic systems of pharmaceutical interest. A thorough understanding of its properties and safe handling procedures is essential for its effective utilization in a research and development setting.

References

-

PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

Sources

4-Formyl-3-nitrobenzonitrile synthesis pathways

An In-depth Technical Guide to the Synthesis of 4-Formyl-3-nitrobenzonitrile

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound (CAS No: 90178-78-2), a key intermediate in the development of complex organic molecules and pharmaceutical agents. This document is intended for an audience of researchers, medicinal chemists, and drug development professionals, offering a detailed examination of synthetic strategies, reaction mechanisms, and step-by-step experimental protocols. The guide emphasizes the causality behind experimental choices, providing field-proven insights to ensure technical accuracy and reproducibility.

Introduction: The Strategic Importance of this compound

This compound, also known as 4-cyano-2-nitrobenzaldehyde, is a bifunctional aromatic compound featuring a nitrile, a nitro group, and a formyl group. This unique combination of electron-withdrawing substituents and a reactive aldehyde function makes it a highly valuable building block in organic synthesis. The nitro and nitrile groups modulate the electronic properties of the benzene ring, influencing the reactivity of the formyl group and providing handles for further chemical transformations.

While direct applications are primarily in research, related structures like 4-fluoro-3-nitrobenzonitrile are pivotal precursors for synthesizing privileged scaffolds in medicinal chemistry, such as pyrazolo[3,4-b]pyridines, which are used to develop potent kinase inhibitors for anti-cancer therapies.[1] The strategic placement of functional groups in this compound allows for the construction of complex heterocyclic systems, making efficient and scalable synthetic routes to this intermediate a subject of considerable interest.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 90178-78-2 | [2][3][4] |

| Molecular Formula | C₈H₄N₂O₃ | [2][3][4] |

| Molecular Weight | 176.13 g/mol | [2][3][4] |

| Appearance | Yellow crystalline solid | [2] |

| Melting Point | 109-111 °C | [2] |

| IUPAC Name | This compound | [4] |

| SMILES | C1=CC(=C(C=C1C#N)[O-])C=O | [4] |

Primary Synthetic Pathways

Several distinct strategies have been developed for the synthesis of this compound. The choice of pathway often depends on the availability of starting materials, scalability requirements, and desired purity profile. This guide will detail the most prevalent and well-documented methods.

Pathway A: Oxidation of 4-Methyl-3-nitrobenzonitrile via Dibromination-Hydrolysis

This is arguably the most frequently cited and robust method for preparing this compound. The strategy involves the selective functionalization of the benzylic methyl group of the readily available starting material, 4-methyl-3-nitrobenzonitrile.

Causality and Expertise: Direct oxidation of the methyl group to an aldehyde can be challenging and may lead to over-oxidation to the carboxylic acid. A more controlled and reliable approach is a two-step sequence involving radical bromination to form a stable dibromomethyl intermediate, which is then hydrolyzed to the aldehyde. N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination as it provides a low, steady concentration of bromine radicals when initiated, minimizing side reactions. Using a stoichiometric excess (e.g., 2.5 equivalents) is critical to drive the reaction towards the desired dibromide, as using a single equivalent can result in a difficult-to-separate mixture of mono- and dibromo-adducts.[2][5] The subsequent hydrolysis of the geminal dibromide to an aldehyde is efficiently achieved using silver nitrate in aqueous ethanol. Silver ions promote the displacement of bromide ions, facilitating the formation of a geminal diol, which rapidly dehydrates to the target aldehyde.

Diagram 2: Workflow for the synthesis via an enamine intermediate and oxidative cleavage.

Experimental Protocol:

Step 1: Synthesis of 4-(2-(Dimethylamino)vinyl)-3-nitrobenzonitrile

-

In a reaction vessel, dissolve 4-methyl-3-nitrobenzonitrile (1.0 eq) in dimethylformamide (DMF).

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, typically 1.2-1.5 eq).

-

Heat the reaction mixture (e.g., to 100-120 °C) and stir for several hours until TLC indicates completion.

-

Cool the mixture and pour it into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain the vinyl intermediate, which is often used directly in the next step. A reported yield for this step is 99%. [2] Step 2: Synthesis of this compound

-

Suspend the 4-(2-(dimethylamino)vinyl)-3-nitrobenzonitrile intermediate (1.0 eq, e.g., 21.0 g, 96.7 mmol) in a mixture of tetrahydrofuran (THF) and water (1:1, e.g., 700 mL total). [2]2. Add sodium periodate (NaIO₄, ~3.1 eq, e.g., 65.0 g, 304 mmol) to the suspension. [2]3. Stir the reaction mixture vigorously at room temperature for approximately 2.5 hours. [2]4. Upon completion, filter the reaction mixture to remove inorganic salts.

-

Extract the filtrate with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate by evaporation. [2]7. The resulting crude product can be purified by passing through a silica plug and then recrystallizing from toluene to afford pure this compound. A yield of 77% is reported for this step. [2]

Comparison of Synthetic Pathways

The selection of an optimal synthetic route depends on several factors, which are summarized below.

Table 2: Comparison of Major Synthesis Pathways

| Feature | Pathway A (Dibromination-Hydrolysis) | Pathway B (Oxidative Cleavage) |

| Starting Material | 4-Methyl-3-nitrobenzonitrile | 4-Methyl-3-nitrobenzonitrile |

| Key Reagents | NBS, Benzoyl Peroxide, AgNO₃ | DMF-DMA, NaIO₄ |

| Overall Yield | Good to excellent | Excellent (reported 76% over two steps) [2] |

| Scalability | Moderate; use of CCl₄ and silver nitrate may pose challenges for large-scale synthesis. | Good; avoids toxic solvents like CCl₄ and expensive silver salts. |

| Safety/Handling | Involves a lachrymatory dibromide intermediate and a radical initiator. CCl₄ is a known carcinogen. | DMF-DMA is moisture-sensitive. Periodate is a strong oxidizer. |

| Atom Economy | Lower, due to the use of stoichiometric brominating agents and silver salts. | Higher, with fewer heavy atom byproducts. |

Conclusion

The synthesis of this compound is most reliably achieved from the common starting material 4-methyl-3-nitrobenzonitrile. The two primary pathways, oxidation via a dibromide intermediate and oxidative cleavage of a vinylogous enamine, both provide high yields of the target compound.

-

Pathway A (Dibromination-Hydrolysis) is a classic and effective laboratory-scale method. Its primary drawbacks are the use of a hazardous solvent (CCl₄), a lachrymatory intermediate, and the cost associated with silver nitrate, which may limit its industrial scalability.

-

Pathway B (Oxidative Cleavage) represents a more modern and potentially more scalable approach. It avoids the use of halogenated solvents and expensive silver salts, proceeding with high efficiency. The reagents are readily available, making this a highly attractive route for larger-scale production.

For researchers and drug development professionals, both methods are viable. However, for process development and scale-up operations, Pathway B offers significant advantages in terms of safety, cost, and environmental impact.

References

-

This compound - 90178-78-2, C8H4N2O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. ChemSynthesis. Available at: [Link]

-

This compound | C8H4N2O3 | CID 13238550 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

3-Formyl-4-nitrobenzonitrile | C8H4N2O3 | CID 13238553 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

4-Methyl-3-nitrobenzonitrile - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Formyl-3-nitrobenzonitrile in Common Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-formyl-3-nitrobenzonitrile, a key intermediate in pharmaceutical and materials science research. In the absence of extensive published quantitative solubility data, this document establishes a framework for predicting and experimentally determining its solubility in a range of common laboratory solvents. The guide delves into the physicochemical properties of the molecule, applies the principles of "like dissolves like," and offers detailed, field-proven protocols for solubility assessment. This resource is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution for applications in synthesis, purification, and formulation.

Introduction: The Significance of this compound

This compound is a substituted aromatic compound of significant interest in organic synthesis.[1][2] Its trifunctional nature, featuring a cyano, a nitro, and a formyl group, makes it a versatile building block for the synthesis of a variety of more complex molecules, including heterocyclic compounds and pharmacologically active agents.[3] Understanding the solubility of this compound is paramount for its effective use, influencing reaction kinetics, purification strategies such as recrystallization, and the formulation of final products. This guide aims to provide both a theoretical foundation and practical methodologies for assessing and utilizing the solubility of this compound.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical characteristics of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₄N₂O₃ | [1] |

| Molecular Weight | 176.13 g/mol | [1] |

| Appearance | Likely a yellow crystalline solid | [3] |

| Melting Point | 109-111 °C | [4] |

| Topological Polar Surface Area | 86.7 Ų | [1] |

| XLogP3 | 1.5 | [5] |

The molecule possesses both polar and non-polar characteristics. The aromatic benzene ring provides a degree of non-polar character, suggesting potential solubility in aromatic and some non-polar solvents.[6] Conversely, the strongly electron-withdrawing nitro (-NO₂) and formyl (-CHO) groups, along with the polar cyano (-C≡N) group, contribute to a significant dipole moment and a large topological polar surface area.[1][3] This indicates a capacity for interaction with polar solvents.

Based on the principle of "like dissolves like," a qualitative prediction of solubility in various common solvents can be made, as outlined in Table 2.[7]

Table 2: Predicted Qualitative Solubility of this compound and a Template for Experimental Data

| Solvent | Solvent Polarity (Relative) | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Hexane | Very Low | Insoluble | |

| Toluene | Low | Sparingly Soluble to Soluble | |

| Dichloromethane | Low to Medium | Soluble | |

| Diethyl Ether | Low to Medium | Sparingly Soluble | |

| Ethyl Acetate | Medium | Soluble | |

| Acetone | Medium to High | Soluble | |

| Isopropanol | High | Sparingly Soluble | |

| Ethanol | High | Sparingly Soluble | |

| Methanol | High | Sparingly Soluble | |

| Water | Very High | Insoluble | |

| Dimethyl Sulfoxide (DMSO) | Very High (Aprotic) | Soluble | |

| N,N-Dimethylformamide (DMF) | Very High (Aprotic) | Soluble |

Note: This table serves as a predictive guide. Researchers are encouraged to use the provided experimental protocols to populate the "Experimental Solubility" column.

Experimental Determination of Solubility: A Validating Workflow

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The following protocols are designed to be self-validating and provide reliable results.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Micropipettes

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and other standard laboratory glassware

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial (e.g., 20 mg). The key is to have undissolved solid remaining after equilibration.

-

Accurately add a known volume of the chosen solvent (e.g., 1.0 mL).

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Phase Separation:

-

Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid. This ensures the supernatant is free of suspended particles.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation:

-

Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Causality Behind Experimental Choices and Trustworthiness

-

Use of Excess Solute: Starting with an excess of the solid ensures that the resulting solution is saturated, a prerequisite for determining maximum solubility.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducible and accurate results.

-

Extended Equilibration Time: Allowing sufficient time for the dissolution process to reach equilibrium is critical. Incomplete equilibration will lead to an underestimation of solubility.

-

Centrifugation: This step is a reliable method to separate the saturated solution from the excess solid without altering the solution's composition, which could occur with filtration (e.g., adsorption onto the filter membrane).

-

Analytical Quantification: Using a validated analytical technique like HPLC provides high specificity and accuracy in determining the concentration of the dissolved compound. A calibration curve with known standards must be generated to ensure the trustworthiness of the measurements.

Conclusion and Future Perspectives

This guide provides a robust framework for understanding and determining the solubility of this compound. While a predictive assessment based on its molecular structure is useful for initial experimental design, precise quantitative data obtained through the detailed protocols herein are indispensable for process optimization and successful application in research and development. The methodologies described are designed to be adaptable and can be applied to other compounds where solubility data is sparse. Future work should focus on generating a comprehensive, publicly available database of the solubility of this and other important synthetic intermediates in a wide array of solvents at various temperatures.

References

- Experiment 1 Determination of Solubility. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

-

Benzonitrile. (n.d.). Solubility of Things. Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

-

Benzonitrile. (n.d.). PubChem. Retrieved from [Link]

-

Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]

-

This compound. (2025, May 20). ChemSynthesis. Retrieved from [Link]

-

Benzonitrile. (2020, February 2). Sciencemadness Wiki. Retrieved from [Link]

-

BENZONITRILE. (n.d.). Ataman Kimya. Retrieved from [Link]

-

BENZONITRILE. (n.d.). Ataman Kimya. Retrieved from [Link]

- SAFETY DATA SHEET. (n.d.).

-

3-Formyl-4-nitrobenzonitrile. (n.d.). PubChem. Retrieved from [Link]

- Optimizing Organic Synthesis: The Value of 3-Nitrobenzonitrile (CAS 619-24-9). (n.d.).

-

3-Nitrobenzonitrile. (n.d.). PubChem. Retrieved from [Link]

-

Chemical Compatibility Database. (n.d.). Cole-Parmer. Retrieved from [Link]

-

Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Common Solvents And Non-Solvents Of Polystyrene. (n.d.). Bangs Laboratories, Inc. Retrieved from [Link]

Sources

- 1. This compound | C8H4N2O3 | CID 13238550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 3-Formyl-4-nitrobenzonitrile | C8H4N2O3 | CID 13238553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. youtube.com [youtube.com]

An In-Depth Technical Guide to the Stability and Storage of 4-Formyl-3-nitrobenzonitrile

This guide provides a comprehensive overview of the critical stability characteristics and recommended storage conditions for 4-Formyl-3-nitrobenzonitrile (CAS No. 90178-78-2). Intended for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity of this important chemical intermediate.

Introduction: Understanding the Molecule

This compound is a multifunctional aromatic compound featuring a benzonitrile core substituted with a formyl (-CHO) and a nitro (-NO₂) group. This unique combination of electron-withdrawing groups makes it a valuable building block in organic synthesis, particularly in the preparation of more complex pharmaceutical and agrochemical compounds. However, the very reactivity that makes it useful also renders it susceptible to degradation if not handled and stored correctly. Maintaining the chemical purity of this compound is paramount for reproducible experimental outcomes and the quality of downstream products.

Chemical Stability and Potential Degradation Pathways

The stability of this compound is influenced by its three key functional moieties: the aromatic nitro group, the aldehyde, and the nitrile. Each presents a potential avenue for degradation under suboptimal conditions.

Hydrolysis of the Nitrile and Aldehyde Groups

Both the nitrile and aldehyde functionalities are susceptible to hydrolysis, a reaction with water that can be catalyzed by acidic or basic conditions.

-

Nitrile Hydrolysis : The cyano group (-C≡N) can undergo hydrolysis to first form an amide and subsequently a carboxylic acid.[1][2] This process is often accelerated in the presence of strong acids or bases.[3][4] For this compound, this would lead to the formation of 4-formyl-3-nitrobenzamide and ultimately 4-formyl-3-nitrobenzoic acid, introducing impurities that could interfere with subsequent synthetic steps.

-

Aldehyde Hydration : While not a degradation in the same vein as hydrolysis of a nitrile, aldehydes can exist in equilibrium with their hydrate form in the presence of water. This can be a precursor to other reactions and can affect the perceived purity of the material.

Oxidation of the Aldehyde Group

The formyl group is readily oxidized to a carboxylic acid. This is a common degradation pathway for many benzaldehyde derivatives.[5][6][7] Atmospheric oxygen can be a sufficient oxidant over long-term storage, a process that can be accelerated by light and elevated temperatures. The primary degradation product from this pathway would be 4-cyano-2-nitrobenzoic acid.

Photodegradation

Nitroaromatic compounds are known to be susceptible to photodegradation.[8][9] Exposure to UV or even strong visible light can provide the energy to initiate photochemical reactions.[10] For this compound, this could lead to a complex mixture of degradation products, compromising the integrity of the sample. Studies on benzaldehyde have also shown that light can promote its degradation.[11]

Thermal Decomposition

While many aromatic nitro compounds are relatively stable, they can decompose at high temperatures.[12][13] The decomposition of nitrobenzene, a related compound, has been studied and shown to proceed through complex radical pathways at elevated temperatures.[14] While explosive decomposition is a concern for some polynitro-aromatic compounds, for this compound, the primary concern with elevated temperatures during storage is the acceleration of the other degradation pathways, such as oxidation and hydrolysis.

A visual representation of the primary degradation pathways is provided below:

Sources

- 1. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. scribd.com [scribd.com]

- 3. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]

- 4. homework.study.com [homework.study.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. pubs.acs.org [pubs.acs.org]

- 14. DSpace [repository.kaust.edu.sa]

Safety and handling precautions for 4-Formyl-3-nitrobenzonitrile

An In-depth Technical Guide for the Safe Handling and Use of 4-Formyl-3-nitrobenzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the safe handling, application, and emergency management of this compound. As a key building block in modern medicinal chemistry, its unique trifunctional nature—possessing aldehyde, nitro, and nitrile groups—renders it highly valuable for the synthesis of complex molecular architectures. However, the same chemical reactivity that makes it a powerful synthetic tool also introduces significant health and safety considerations. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering laboratory personnel to work with confidence and a deep-seated culture of safety.

Core Compound Profile and Hazard Analysis

This compound is a crystalline solid whose utility is rooted in the distinct reactivity of its functional groups. Understanding its intrinsic properties is the foundation of a robust safety assessment.

Table 1: Physicochemical and Toxicological Properties

| Property | Value / Classification | Source(s) |

| Molecular Formula | C₈H₄N₂O₃ | [1][2][3] |

| Molecular Weight | 176.13 g/mol | [1][2][3] |

| Appearance | Solid Crystalline Powder | [4] |

| Acute Toxicity, Oral | Category 4: Harmful if swallowed | [1] |

| Acute Toxicity, Dermal | Category 4: Harmful in contact with skin | [1] |

| Acute Toxicity, Inhalation | Category 4: Harmful if inhaled | [1] |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation | [1][5] |

| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation | [1][5] |

| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation | [5][6] |

The toxicological profile is significant. The nitrile group presents a latent risk of cyanide release upon metabolism. Nitroaromatic compounds are a well-established class of chemicals that require careful handling due to potential long-term health effects. The aldehyde functionality can act as an irritant and sensitizer. Therefore, exposure must be minimized through a combination of engineering controls and rigorous personal protective equipment protocols.

The Hierarchy of Controls: From Engineering to PPE

A systematic approach to minimizing exposure is essential. This begins with engineering controls as the primary line of defense, followed by administrative controls and, finally, personal protective equipment (PPE).

Primary Engineering Controls

All manipulations of this compound must be performed within a certified chemical fume hood.[7] This is non-negotiable for both the solid form, to contain fine particulates, and for its solutions, to control vapor exposure. The laboratory should maintain adequate general ventilation to further dilute any fugitive emissions.[4][8]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection must be deliberate and based on the specific task being performed.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[7] For procedures with a higher risk of splashing, such as transferring solutions or quenching a reaction, a full face shield must be worn over the safety goggles.[6]

-

Hand Protection: Chemical-resistant nitrile gloves are the minimum requirement.[7] Given the compound's dermal toxicity, double-gloving is strongly recommended, especially during weighing and transfer operations. Gloves must be inspected for integrity before each use and changed immediately upon known or suspected contamination.[6]

-

Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened. For larger-scale work, a chemically resistant apron is also advised.

-

Respiratory Protection: If there is a failure of engineering controls or during a significant spill cleanup, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary.[8]

Diagram 1: PPE Selection Workflow

Caption: Logical workflow for determining appropriate PPE.

Standard Operating Procedures (SOPs)

Adherence to standardized protocols is critical for both safety and experimental reproducibility.

Weighing and Dispensing Protocol

-

Preparation: Designate an area within the fume hood for weighing. Place a disposable weigh paper or boat on the analytical balance.

-

Extraction: Using a dedicated, clean spatula, carefully transfer the solid from the main stock bottle to the weigh boat. Perform this action slowly to prevent the generation of airborne dust.

-

Containment: Immediately and securely recap the stock bottle.

-

Transfer: Carefully transfer the weighed solid into the reaction vessel.

-

Decontamination: Clean the spatula thoroughly. Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container.

Storage and Segregation

-

Store this compound in a cool, dry, and well-ventilated area, away from heat sources.[7]

-

The container must be kept tightly closed to prevent moisture ingress and sublimation.[5][7][9]

-

It is crucial to store this compound away from incompatible materials, such as strong oxidizing agents and strong bases, to prevent hazardous reactions.[8]

Waste Disposal

All materials contaminated with this compound, including residual solids, solutions, and contaminated labware (e.g., gloves, pipettes, weigh boats), must be disposed of as hazardous chemical waste.[4][9][10] Adhere strictly to your institution's and local regulations for hazardous waste disposal. Do not discharge into drains or regular trash.[7]

Emergency Response Protocols

Preparedness is the key to effectively managing unforeseen incidents.

Spill Management

-

Alert and Evacuate: Immediately notify personnel in the vicinity and evacuate the immediate area of the spill.

-

Control: Prevent the spread of the material. For solid spills, avoid sweeping, which can create dust.

-

Assess: If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department immediately.

-

Cleanup (for trained personnel on small spills):

-

Don appropriate PPE, including respiratory protection if necessary.

-

Gently cover the spill with an inert absorbent material like vermiculite or sand.

-

Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable hazardous waste container.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

All cleanup materials are to be disposed of as hazardous waste.

-

First Aid Measures

Diagram 2: Emergency First Aid Response

Caption: First aid procedures for different exposure routes.

-

Inhalation: Move the person to fresh air.[4] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][8]

-

Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[4][8] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4][8] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water. Seek immediate medical attention.[8]

References

-

This compound PubChem Compound Summary. National Center for Biotechnology Information. [Link]

-

This compound Physical Properties. ChemSynthesis. [Link]

-

3-Formyl-4-nitrobenzonitrile PubChem Compound Summary. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C8H4N2O3 | CID 13238550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 3-Formyl-4-nitrobenzonitrile | C8H4N2O3 | CID 13238553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. echemi.com [echemi.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Purity Analysis of 4-Formyl-3-nitrobenzonitrile

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development and manufacturing, the quality of an active pharmaceutical ingredient (API) is paramount. This quality is intrinsically linked to the purity of its preceding intermediates. 4-Formyl-3-nitrobenzonitrile, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity directly influences the reproducibility of synthetic processes, the profile of potential impurities in the final API, and ultimately, the safety and efficacy of the drug product.[1] This guide provides a comprehensive framework for the purity analysis of this compound, grounded in established analytical principles and regulatory expectations. We will explore the likely impurity landscape based on common synthetic routes and detail robust analytical methodologies for their detection and quantification.

Understanding the Impurity Landscape: A Synthesis-Based Approach

A thorough understanding of the synthetic pathway is the cornerstone of effective impurity profiling. Impurities in this compound can originate from starting materials, by-products of the reaction, and degradation products. Several synthetic routes to this compound have been described, each with its own potential impurity profile.[2][3]

One common pathway involves the oxidation of a precursor, such as the oxidative cleavage of an enamine or the oxidation of a dibromide intermediate.[2][3] For instance, the reaction of o-nitrotoluene derivatives with N,N-dimethylformamide dimethyl acetal (DMFDMA) can yield an enamine, which is then oxidatively cleaved to the desired aldehyde.[3] Another approach involves the bromination of a methyl group followed by oxidation.[2]

Based on these synthetic strategies, a logical assessment of potential impurities can be made.

Table 1: Potential Process-Related Impurities in this compound

| Impurity Name | Chemical Structure | Potential Origin |

| 4-Methyl-3-nitrobenzonitrile | C₈H₆N₂O₂ | Unreacted starting material from bromination/oxidation route. |

| 4-(Dibromomethyl)-3-nitrobenzonitrile | C₈H₄Br₂N₂O₂ | Intermediate from the bromination of 4-methyl-3-nitrobenzonitrile.[2] |

| 3-Nitrobenzonitrile | C₇H₄N₂O₂ | Potential by-product from side reactions. |

| 4-Cyano-2-nitrobenzoic acid | C₈H₄N₂O₄ | Over-oxidation of the formyl group. |

| Isomeric Impurities | C₈H₄N₂O₃ | Positional isomers that may arise from non-selective nitration or other reactions. |

| Residual Solvents | Varies | Solvents used in synthesis and purification (e.g., Toluene, Ethyl Acetate, THF).[2] |

Analytical Methodologies for Comprehensive Purity Assessment

A multi-faceted analytical approach is essential to ensure a comprehensive evaluation of the purity of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the primary technique for assessing the purity of non-volatile organic compounds like this compound.[4] It excels at separating the main component from its structurally similar impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 stationary phase is typically effective for separating aromatic compounds.[4] (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure the elution of compounds with a range of polarities.[5]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

-

Gradient Program:

Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV detection at 254 nm is suitable due to the aromatic nature of the analyte and its expected impurities.[4]

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 0.5 mg/mL.

The causality behind these choices lies in the fundamental principles of chromatography. The C18 column provides a non-polar stationary phase that retains the aromatic compounds. The gradient elution starts with a higher polarity mobile phase to elute any polar impurities early, then gradually increases the organic content to elute the main compound and any less polar impurities. Formic acid is added to the mobile phase to improve peak shape by ensuring the analytes are in a consistent ionic state.

Gas Chromatography (GC): Assessing Volatile Impurities and Residual Solvents

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] In the context of this compound purity, GC is particularly useful for quantifying residual solvents and certain volatile impurities that may not be well-resolved by HPLC.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is generally suitable.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial Temperature: 50 °C (hold for 5 minutes)

-

Ramp: 10 °C/min to 250 °C

-

Hold: 5 minutes at 250 °C

-

-

Detector Temperature: 280 °C

-

Sample Preparation: Headspace analysis is the preferred method for residual solvents to avoid non-volatile matrix interference. Alternatively, a dilute solution of the sample in a high-boiling point solvent (e.g., DMSO) can be directly injected.

The FID is chosen for its excellent sensitivity to a wide range of organic compounds. The temperature program allows for the separation of solvents with different boiling points.

Spectroscopic Identification: Confirming Structure and Identifying Unknowns

Spectroscopic techniques are indispensable for confirming the identity of the main component and for elucidating the structure of any unknown impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹H NMR provide detailed information about the molecular structure. The proton NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton and the aromatic protons.[2] For example, the aldehydic proton typically appears as a singlet at a high chemical shift (around 10 ppm).[2] The aromatic protons will exhibit a characteristic splitting pattern based on their coupling with each other.

-

Mass Spectrometry (MS): When coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry provides molecular weight information and fragmentation patterns, which are crucial for identifying unknown impurities.[7][8]

Workflow for Purity Analysis

The following diagram illustrates a comprehensive workflow for the purity analysis of this compound.

Caption: Workflow for the comprehensive purity analysis of this compound.

Conclusion: Ensuring Quality through Rigorous Analysis

The purity of this compound is not merely a quality control parameter; it is a critical attribute that underpins the safety and efficacy of the final pharmaceutical product. A robust analytical strategy, incorporating orthogonal techniques such as HPLC, GC, and spectroscopy, is essential for a comprehensive assessment. By understanding the potential impurity profile based on the synthetic route and employing validated analytical methods, researchers and drug development professionals can ensure that this vital intermediate meets the stringent quality standards required by the pharmaceutical industry.[1][9][10]

References

- Vertex AI Search. Pharmaceutical Intermediate Quality Standards: A Practical Guide.

- ChemicalBook. This compound synthesis.

- PubChem. This compound | C8H4N2O3 | CID 13238550.

- BenchChem. A Comparative Guide to GC-MS and HPLC Methods for the Analysis of 4-Formyl-3-methoxybenzonitrile Impurities.

- Smolecule. Buy 4-Formyl-3-methoxybenzonitrile | 21962-45-8.

- ResearchGate. GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans.

- ChemicalBook. This compound(90178-78-2) 1H NMR spectrum.

- BenchChem. 4-Formyl-3-methoxybenzonitrile | 21962-45-8.

- ChemicalBook. This compound | 90178-78-2.

- The Royal Society of Chemistry.

- BenchChem. A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-3-chlorobenzonitrile.

- SimplerQMS. Best Practices for Quality Control in Pharmaceuticals.

- W

- World Health Organization.

- A.E. Arbuzov Institute of Organic and Physical Chemistry.

- Agency for Toxic Substances and Disease Registry. Analytical Methods.

Sources

- 1. tianmingpharm.com [tianmingpharm.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 90178-78-2 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. lcms.cz [lcms.cz]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. qualityfwd.com [qualityfwd.com]

- 10. who.int [who.int]

Commercial suppliers of 4-Formyl-3-nitrobenzonitrile

An In-depth Technical Guide to 4-Formyl-3-nitrobenzonitrile: Commercial Availability, Quality Assessment, and Safe Handling for Researchers

Foreword

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in this compound. As a crucial building block in the synthesis of various pharmaceutical compounds and complex organic molecules, a thorough understanding of its commercial landscape, quality attributes, and handling procedures is paramount. This document provides an in-depth analysis of reputable commercial suppliers, guidance on quality assessment, and detailed protocols for safe handling and use, empowering researchers to confidently source and utilize this versatile reagent in their endeavors.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound, with the Chemical Abstracts Service (CAS) number 90178-78-2, is an aromatic organic compound characterized by the presence of a formyl (-CHO), a nitro (-NO2), and a nitrile (-CN) group attached to a benzene ring.[1] Its molecular formula is C8H4N2O3, and it has a molecular weight of approximately 176.13 g/mol .[1][2] The unique arrangement of these functional groups makes it a highly valuable intermediate in organic synthesis, particularly in the construction of heterocyclic compounds and other complex molecular architectures relevant to medicinal chemistry.

The strategic placement of the electron-withdrawing nitro and nitrile groups, along with the reactive aldehyde functionality, allows for a diverse range of chemical transformations. This versatility has led to its use in the synthesis of various target molecules in drug discovery and development programs.

The Commercial Supplier Landscape

A critical first step in any research project involving this compound is the identification of reliable commercial suppliers. The quality and purity of the starting material can significantly impact the outcome of a synthesis. Below is a curated list of reputable suppliers known to offer this compound, categorized by their primary business model.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier Category | Company Name | Notes |

| Manufacturers & Large-Scale Suppliers | Bide Pharmatech Ltd. | A manufacturer and supplier of research chemicals to pharmaceutical companies and research organizations.[3][4] |

| Shanghai Hanhong Scientific Co.,Ltd. | A supplier of fine chemicals and custom synthesis services.[3] | |

| ChemScene | Offers a range of research chemicals and provides custom synthesis and commercial production services.[5] | |

| Specialty Chemical Suppliers & Distributors | Alfa Chemistry | An ISO 9001:2015 certified supplier of a wide range of chemicals, including building blocks and reagents.[4] |

| Ambeed, Inc. | Specializes in providing building blocks, advanced intermediates, and other specialty chemicals.[4] | |

| BOC Sciences | A brand of BOCSCI Inc., offering a wide spectrum of services from development to distribution.[4] | |

| Santa Cruz Biotechnology | A well-known supplier of biochemicals for proteomics and other life science research.[6] | |

| Online Marketplaces & Aggregators | ChemicalBook | An online platform that lists various suppliers and provides chemical information.[3] |

| ChemicalRegister | A directory of chemical suppliers for a wide range of compounds.[4] | |

| PubChem | A public database from the National Institutes of Health (NIH) that lists chemical information and suppliers.[1] |

Quality Assessment and Specification Analysis

For researchers, ensuring the quality of this compound is non-negotiable. The purity of the compound directly influences reaction yields, impurity profiles of subsequent products, and the reproducibility of experiments. When sourcing this chemical, it is imperative to request and scrutinize the Certificate of Analysis (CoA).

Key Parameters on a Certificate of Analysis (CoA)

A comprehensive CoA should include the following information:

-

Appearance: Typically a solid.

-

Purity: Usually determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of ≥95% is generally acceptable for most research applications, though higher purities may be required for certain sensitive syntheses.[5]

-

Identity Confirmation: Confirmed by techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The spectral data should be consistent with the known structure of this compound.

-

Melting Point: The melting point can be an indicator of purity.

-

Residual Solvents: Information on the presence of any residual solvents from the synthesis and purification process.

-

Water Content: Determined by Karl Fischer titration.

Interpreting Analytical Data

It is crucial for the end-user to have a basic understanding of how to interpret the analytical data provided on the CoA. For instance, in the ¹H NMR spectrum of this compound, one would expect to see distinct signals corresponding to the aldehyde proton and the aromatic protons, with chemical shifts and coupling patterns consistent with the substitution pattern of the benzene ring. Any unexpected peaks could indicate the presence of impurities.

Synthesis Outline